molecular formula C11H11FO2 B031298 (R)-6-fluoro-3,4-dihydro-2-((R)-oxiran-2-yl)-2H-chromene CAS No. 197706-50-6

(R)-6-fluoro-3,4-dihydro-2-((R)-oxiran-2-yl)-2H-chromene

Cat. No. B031298
M. Wt: 194.2 g/mol
InChI Key: GVZDIJGBXSDSEP-GHMZBOCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of novel derivatives of (R)-6-Fluoro-3,4-dihydro-2((R)-oxiran-2-yl)-2H-chromene has been achieved through various methods. One approach involved designing and synthesizing biologically active urea/thiourea derivatives from this compound. The synthesis process was optimized to achieve high yields and good separation of diastereomers, with certain compounds displaying moderate to excellent antimicrobial activities against various bacterial and fungal strains (Mannam et al., 2020).

Molecular Structure Analysis

The crystal structure of (R)-6-Fluoro-2-[(S)-oxiran-2-yl]chroman, a closely related compound, has been elucidated, revealing the presence of stereoisomers and their separation by column chromatography. X-ray structure analysis confirmed the solid consisted of the R,S isomer, demonstrating the complexity of the molecular structure and the significance of stereochemistry in its synthesis (Rousselin et al., 2015).

Chemical Reactions and Properties

(R)-6-Fluoro-3,4-dihydro-2((R)-oxiran-2-yl)-2H-chromene undergoes various chemical reactions, forming derivatives with potential antimicrobial activities. For instance, the synthesis of urea/thiourea derivatives indicated that the chemical reactivity of this compound allows for the creation of compounds with significant biological activities, highlighting its versatility in chemical reactions (Mannam et al., 2020).

Physical Properties Analysis

While specific studies focusing solely on the physical properties of (R)-6-Fluoro-3,4-dihydro-2((R)-oxiran-2-yl)-2H-chromene were not identified, the physical properties such as solubility, melting point, and crystalline form can generally be inferred from structural analysis studies like those conducted by Rousselin et al. (2015), which discuss the crystalline forms of related stereoisomers (Rousselin et al., 2015).

Chemical Properties Analysis

The chemical properties of (R)-6-Fluoro-3,4-dihydro-2((R)-oxiran-2-yl)-2H-chromene, such as reactivity with various nucleophiles and electrophiles, can be understood through the synthesis processes and reactions it undergoes. The ability to form various derivatives with significant antimicrobial activities demonstrates its reactive nature and potential as a precursor for synthesizing biologically active compounds (Mannam et al., 2020).

Scientific Research Applications

Fluorinated Compounds in Organic Synthesis

Fluorinated compounds are pivotal in organic synthesis due to their unique reactivity and ability to influence the physical, chemical, and biological properties of molecules. For instance, olefin metathesis, a versatile method in organic synthesis, employs fluorinated intermediates for the synthesis of natural products and compounds with known biological activity. This technique highlights the utility of fluorinated compounds in creating structurally complex and functionally diverse molecules, which could potentially include derivatives of "(R)-6-fluoro-3,4-dihydro-2-((R)-oxiran-2-yl)-2H-chromene" for various applications (Ivin, 1998).

Chromenes as Pharmacological Interests

Chromenes are core structures in many secondary metabolites of considerable pharmacological importance. Synthetic methodologies for chromenes, such as 6H-benzo[c]chromen-6-ones, have been extensively reviewed, showcasing their significance in medicinal chemistry and drug development. These methods include Suzuki coupling reactions and metal-catalyzed cyclizations, which could be applicable in manipulating the "(R)-6-fluoro-3,4-dihydro-2-((R)-oxiran-2-yl)-2H-chromene" structure for targeted biological activities (Mazimba, 2016).

Oxiranes in Polymer Science

Oxiranes, or epoxides, are key intermediates in the production of polymers. The copolymerization of oxiranes with carbon dioxide to produce polycarbonates is a notable application, demonstrating the environmental benefits of utilizing oxiranes in polymer science. This research area might offer insights into the use of "(R)-6-fluoro-3,4-dihydro-2-((R)-oxiran-2-yl)-2H-chromene" in the development of new polymeric materials with enhanced properties (Ang et al., 2015).

Safety And Hazards

The specific safety and hazards related to this compound are not mentioned in the available resources. However, it is noted that this product is intended for research use only, not for human or veterinary use2.


Future Directions

properties

IUPAC Name

(2R)-6-fluoro-2-[(2S)-oxiran-2-yl]-3,4-dihydro-2H-chromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO2/c12-8-2-4-9-7(5-8)1-3-10(14-9)11-6-13-11/h2,4-5,10-11H,1,3,6H2/t10-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZDIJGBXSDSEP-MNOVXSKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1C3CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C=CC(=C2)F)O[C@H]1[C@@H]3CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50463328, DTXSID201335177
Record name (2R)-6-Fluoro-3,4-dihydro-2-[(2S)-2-oxiranyl]-2H-1-benzopyran
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Record name rel-(2R)-6-Fluoro-3,4-dihydro-2-[(2S)-2-oxiranyl]-2H-1-benzopyran
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-6-fluoro-2-[(2R)-oxiran-2-yl]-3,4-dihydro-2H-chromene

CAS RN

129050-26-6, 793669-26-8, 197706-50-6
Record name (2R)-6-Fluoro-3,4-dihydro-2-[(2S)-2-oxiranyl]-2H-1-benzopyran
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-6-Fluoro-3,4-dihydro-2-[(2S)-2-oxiranyl]-2H-1-benzopyran
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Record name rel-(2R)-6-Fluoro-3,4-dihydro-2-[(2S)-2-oxiranyl]-2H-1-benzopyran
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Record name (+/-)-(R*,S*)-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran
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Record name (-)-[R-(R*,S*)]-6-fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran
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Record name (-)-[R-(R*,R*)]-6-fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran
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Record name 2H-1-Benzopyran, 6-fluoro-3,4-dihydro-2-[(2S)-2-oxiranyl]-, (2R)-rel
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Synthesis routes and methods

Procedure details

To 234 ml of dimethyl sulfoxide was added 32 g of trimethyl sulfoxonium iodide. To it, potassium tertiary butoxide (16 g) was added and stirred for 1 h at 20-40° C. The reaction mixture was cooled and to it was added a solution of the compound obtained in Example 2 in dimethyl sulfoxide (26 ml.) while maintaining the temperature between 20°-40° C. for 1.5 hr. The reaction mixture was quenched in cold water. The aqueous layer was extracted with ethyl acetate, washed with water, concentrated under reduced pressure followed by product distillation to give 19.6 g of 6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran (VII) in the form of a mixture of A and B as an oil.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
26 mL
Type
solvent
Reaction Step Two
Quantity
32 g
Type
reactant
Reaction Step Three
Quantity
234 mL
Type
solvent
Reaction Step Three

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